Magnesium;ethyne;chloride

Catalog No.
S3317833
CAS No.
65032-27-1
M.F
C2HClMg
M. Wt
84.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;ethyne;chloride

CAS Number

65032-27-1

Product Name

Magnesium;ethyne;chloride

IUPAC Name

magnesium;ethyne;chloride

Molecular Formula

C2HClMg

Molecular Weight

84.79 g/mol

InChI

InChI=1S/C2H.ClH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1

InChI Key

GWGVDNZFTPIGDY-UHFFFAOYSA-M

SMILES

C#[C-].[Mg+2].[Cl-]

Canonical SMILES

C#[C-].[Mg+2].[Cl-]

Magnesium;ethyne;chloride, also known as ethynylmagnesium chloride, is an organometallic compound with the chemical formula C₂H₃ClMg. This compound features an ethynyl group (C≡C-H) attached to a magnesium atom, which is also bonded to a chloride ion. Ethynylmagnesium chloride is typically a colorless liquid and is recognized for its significant reactivity and versatility in organic synthesis, making it a valuable reagent in various

  • Corrosive: The chloride ion can be corrosive and irritate skin and eyes upon contact.
  • Air and moisture sensitive: The ethynide ion (C₂²⁻) is highly reactive and may react with moisture or air, potentially releasing flammable or explosive gases.
  • Organic Synthesis

    Organometallic reagents like Grignard reagents, which are typically magnesium halides containing alkyl or aryl groups, are widely used in organic chemistry for carbon-carbon bond formation. Ethynylmagnesium chloride, with its ethynyl group, could potentially act as a nucleophile in similar reactions, although specific examples for this compound are scarce in literature. Research on related alkynylmagnesium halides suggests their role in the synthesis of complex organic molecules ().

  • Catalysis

    There's ongoing exploration into the use of organometallic complexes as catalysts in various chemical reactions. The unique reactivity of magnesium-acetylide complexes makes them attractive candidates for catalyst development. Studies have shown their potential for promoting cycloaddition reactions, which are useful for creating new cyclic structures in organic molecules (). Further research is needed to determine the specific catalytic properties of ethynylmagnesium chloride.

  • Material Science

    Organometallic compounds are being investigated for their potential applications in material science. The specific properties of ethynylmagnesium chloride are not well documented, but research into related magnesium-acetylide complexes suggests their role in the formation of novel materials. For instance, studies have explored their use as precursors for the synthesis of metal acetylide frameworks (MAFs), which are porous materials with potential applications in gas storage and separation ().

  • Addition Reactions: It can react with carbonyl compounds such as aldehydes and ketones, resulting in the formation of alcohols.
  • Substitution Reactions: The compound can react with alkyl halides to generate new carbon-carbon bonds.
  • Reduction Reactions: Under specific conditions, it can reduce various functional groups .

The general reaction for its synthesis involves the interaction of magnesium with ethyne (acetylene) in a suitable solvent like tetrahydrofuran:

Mg+C2H2C2H3MgCl\text{Mg}+\text{C}_2\text{H}_2\rightarrow \text{C}_2\text{H}_3\text{MgCl}

This reaction typically occurs under an inert atmosphere to prevent oxidation of magnesium.

Ethynylmagnesium chloride is primarily synthesized through the reaction of magnesium metal with acetylene gas in an ether solvent, such as tetrahydrofuran or diethyl ether. The procedure typically requires the following steps:

  • Preparation of Magnesium: High-purity magnesium is used to ensure optimal reaction conditions.
  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
  • Reaction Process: Acetylene is bubbled through a suspension of magnesium in the ether solvent until the desired product forms, usually monitored by changes in color or phase .

Ethynylmagnesium chloride has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: This compound is used to create advanced materials with tailored properties.
  • Catalysis: Ethynylmagnesium chloride can act as a catalyst to enhance reaction rates and selectivity in chemical processes .

Research into the interactions of ethynylmagnesium chloride with other compounds primarily focuses on its reactivity patterns. For instance, studies have shown that it effectively reacts with carbonyl compounds to form alcohols and can engage in substitution reactions with alkyl halides. These interactions are vital for understanding its utility as a reagent in organic synthesis .

Ethynylmagnesium chloride shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaCharacteristicsUnique Features
Magnesium ChlorideMgCl₂Inorganic compound used widely in industrial applicationsLacks organic reactivity compared to organometallics
Ethylmagnesium ChlorideC₂H₅MgClContains an ethyl group; used similarly in organic synthesisEthyl group offers different reactivity profile
Phenylmagnesium ChlorideC₆H₅MgClContains a phenyl group; useful for aromatic chemistryReactivity towards electrophiles differs

Ethynylmagnesium chloride's distinctive feature lies in its ethynyl group, which enhances its ability to form carbon-carbon bonds, making it particularly valuable in synthetic organic chemistry

Dates

Modify: 2023-08-19

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